molecular formula C12H25N3O7 B194243 Deoxystreptamine-kanosaminide CAS No. 20744-51-8

Deoxystreptamine-kanosaminide

Cat. No.: B194243
CAS No.: 20744-51-8
M. Wt: 323.34 g/mol
InChI Key: WPYNTQYMFOTKRF-OSDBSAJISA-N
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Description

The compound “(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol” is a chemical substance with the molecular formula C8H16O6 .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its molecular structure. Without specific information on the molecular structure of this compound, it’s difficult to predict its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential uses. For this compound, it is a white crystalline powder that is soluble in boiling water, slightly soluble in cold water, and insoluble in organic solvents such as ethanol and ether .

Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions : The solubility of various saccharides, including compounds structurally similar to the queried compound, in ethanol-water mixtures has been extensively studied. These studies provide crucial insights into the solubility behaviors of these complex molecules in different solvents, which is essential for various applications in pharmaceutical and chemical industries (Gong et al., 2012).

Synthesis and Applications in Chemistry

  • Stereoselective Synthesis : Research has been conducted on the highly stereoselective synthesis of complex molecules, including those with structural similarities to the queried compound. This research is significant for the development of pharmaceuticals and biologically active substances (An-qi, 2007).
  • Development of Novel Compounds : Studies have focused on synthesizing novel compounds using derivatives and structurally related molecules, highlighting their potential in creating new materials with unique properties (Aghazadeh & Nikpassand, 2019).

Biomedical Research

  • Dipeptide Mimics and Medicinal Chemistry : Research into the synthesis of constrained dipeptide surrogates using similar structures has implications in medicinal chemistry, particularly in the study of biologically active peptides (Cluzeau & Lubell, 2004).

Advanced Material Synthesis

  • Synthesis of Nanocatalysts : There is research on using derivatives of the queried compound for synthesizing nanocatalysts. These catalysts can be used in green chemistry applications, emphasizing the compound's role in sustainable and environmentally-friendly processes (Aghazadeh & Nikpassand, 2019).

Future Directions

The future directions for research on a compound can depend on many factors, including its properties, potential uses, and current limitations. Without more specific information on this compound, it’s difficult to predict future directions for research .

Mechanism of Action

Target of Action

Tobramycin A, also known as Deoxystreptamine-kanosaminide, primarily targets bacterial ribosomes . These ribosomes, specifically the 30S subunit , are essential for protein synthesis in bacteria .

Mode of Action

Tobramycin A interacts with its target by binding to the 16s ribosomal RNA of the bacterial 30S ribosomal unit . This binding inhibits the initiation step of translation . By binding to the A-site, Tobramycin A induces mistranslation and causes misreading of the codon by the transfer RNA, thus causing incorrect delivery of aminoacyl units . This prevents the formation of peptide chains, which results in bacterial cell membrane damage and cell death .

Biochemical Pathways

The primary biochemical pathway affected by Tobramycin A is the protein synthesis pathway in bacteria . By inhibiting this pathway, Tobramycin A prevents the bacteria from producing essential proteins, leading to their death .

Pharmacokinetics

Eye drops and ointments and nebulised formulations both have low systemic absorption .

Result of Action

The result of Tobramycin A’s action is the death of the bacterial cells . By preventing the formation of peptide chains, Tobramycin A causes damage to the bacterial cell membrane, leading to cell death .

Action Environment

The efficacy and stability of Tobramycin A can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on Tobramycin A’s action . Additionally, the pH and temperature of the environment can affect the stability and efficacy of Tobramycin A .

Biochemical Analysis

Biochemical Properties

Deoxystreptamine-kanosaminide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound binds to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading . The N1 and N3 amino groups of the central deoxystreptamine ring, found in all typical aminoglycosides, are required for specific binding to the 16S rRNA .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can lead to cell death, particularly in bacterial cells . This makes it a valuable tool in combating bacterial infections.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the bacterial ribosome and inhibiting protein synthesis . This is achieved through promoting mistranslation and elimination of proofreading, which leads to the production of faulty proteins and ultimately cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable for 6 months after receipt and is recommended to be stored at 4°C . It is hygroscopic and should be stored under an inert atmosphere .

Metabolic Pathways

This compound is involved in the aminoglycoside biosynthetic pathway . A detailed understanding of the complete biosynthetic pathway of aminoglycosides and their biosynthetic enzymes allows for the generation of more robust antibiotic agents .

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial ribosome, where it binds and inhibits protein synthesis . This localization is crucial for its function as an antibiotic.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5+,6-,7+,8+,9+,10-,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYNTQYMFOTKRF-OSDBSAJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942961
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20744-51-8
Record name Streptamine, 4-O-(3-amino-3-deoxy-alpha-D-glucopyranosyl)-2-deoxy-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxystreptamine-kanosaminide
Reactant of Route 2
Deoxystreptamine-kanosaminide
Reactant of Route 3
Deoxystreptamine-kanosaminide
Reactant of Route 4
Deoxystreptamine-kanosaminide
Reactant of Route 5
Deoxystreptamine-kanosaminide
Reactant of Route 6
Deoxystreptamine-kanosaminide

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